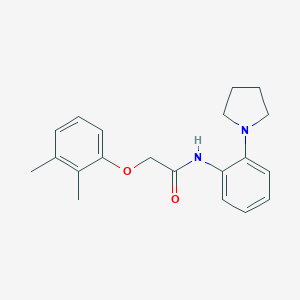![molecular formula C23H27FN4O2S B243848 N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea is a chemical compound with potential therapeutic applications. It is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antimicrobial activity against certain bacterial strains. In addition, this compound has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea in lab experiments include its potential therapeutic applications, its antimicrobial activity, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, this compound could be studied for its potential use as a diagnostic tool for cancer. Finally, further studies could be conducted to investigate the potential toxicity of this compound and its safety for use in humans.
合成法
The synthesis method for N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea involves the reaction of 2-fluorobenzoyl chloride with 1-piperazinecarboxamide, followed by the reaction with 4-amino-N-(4-bromophenyl)benzenesulfonamide. The final product is obtained by the reaction of the intermediate with 2,2-dimethylpropanoic acid chloride and thiourea. The synthesis of this compound has been optimized to improve yield and purity.
科学的研究の応用
N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea has been studied for its potential therapeutic applications. It has been shown to have antitumor activity in vitro and in vivo, as well as antimicrobial activity. This compound has also been studied for its potential use as a diagnostic tool for cancer.
特性
分子式 |
C23H27FN4O2S |
|---|---|
分子量 |
442.6 g/mol |
IUPAC名 |
N-[[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C23H27FN4O2S/c1-23(2,3)21(30)26-22(31)25-16-8-10-17(11-9-16)27-12-14-28(15-13-27)20(29)18-6-4-5-7-19(18)24/h4-11H,12-15H2,1-3H3,(H2,25,26,30,31) |
InChIキー |
XDHXTPOMAHXJOT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
正規SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243780.png)
![2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243782.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B243788.png)
![N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B243789.png)
![2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B243790.png)